Europium(III)-sulfat-Octahydrat

Übersicht

Beschreibung

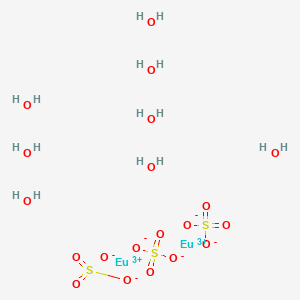

Europium(III) sulfate octahydrate is a chemical compound with the formula Eu₂(SO₄)₃·8H₂O. It is a white crystalline powder that is highly soluble in water. Europium, a rare earth element, is known for its luminescent properties, making its compounds valuable in various technological applications .

Wissenschaftliche Forschungsanwendungen

Europium(III) sulfate octahydrate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Europium(III) sulfate octahydrate, also known as europium(3+);trisulfate;octahydrate, is primarily used as a phosphor activator . The primary targets of this compound are color cathode-ray tubes and liquid-crystal displays .

Mode of Action

The compound interacts with its targets by being incorporated into the phosphor material. When excited by electrons, the europium-doped phosphors emit light of specific colors . This property is utilized in display technologies, including cathode ray tube (CRT) displays, plasma displays, and fluorescent lamps .

Biochemical Pathways

It is known that the compound’s luminescent properties contribute to its role in creating specific colors in display technologies .

Pharmacokinetics

As a lanthanide salt, it is expected to have low bioavailability due to poor absorption and rapid excretion .

Result of Action

The primary result of the action of Europium(III) sulfate octahydrate is the emission of light when excited by electrons . This property makes it valuable in display and lighting applications, such as computer monitors, televisions, and certain types of light-emitting diodes (LEDs) .

Action Environment

The action of Europium(III) sulfate octahydrate is influenced by environmental factors such as temperature, humidity, and light exposure. For instance, the compound should be stored in a cool, dry place to maintain its stability .

Biochemische Analyse

Biochemical Properties

Europium(III) sulfate octahydrate plays a significant role in biochemical reactions due to its luminescent properties. It interacts with various enzymes, proteins, and other biomolecules, often serving as a luminescent label in biological and medical assays . For example, europium(III) sulfate octahydrate can bind to antibodies and DNA, enabling the sensitive detection of specific biological markers and molecules . The nature of these interactions is primarily based on the ability of europium to emit light when excited by electrons, which is utilized in various detection and imaging techniques.

Cellular Effects

The effects of europium(III) sulfate octahydrate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, europium(III) sulfate octahydrate can enhance the visibility of specific tissues and organs in medical imaging, thereby aiding in the diagnosis and study of cellular functions . Additionally, its luminescent properties can be used to track cellular processes and interactions in real-time.

Molecular Mechanism

At the molecular level, europium(III) sulfate octahydrate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to emit light upon excitation allows it to be used in various assays to monitor changes in gene expression and enzyme activity . These luminescent properties are harnessed to study the molecular mechanisms underlying various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of europium(III) sulfate octahydrate can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that europium(III) sulfate octahydrate remains stable under controlled conditions, but its luminescent properties may degrade over time if exposed to certain environmental factors . Long-term in vitro and in vivo studies have demonstrated that the compound can have sustained effects on cellular processes, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of europium(III) sulfate octahydrate vary with different dosages in animal models. At low doses, the compound can be used effectively as a luminescent label without causing significant toxicity . At high doses, europium(III) sulfate octahydrate may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe for use in biological studies.

Metabolic Pathways

Europium(III) sulfate octahydrate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its luminescent properties. The compound can affect metabolic flux and metabolite levels, particularly in pathways related to energy production and cellular signaling . By binding to specific enzymes, europium(III) sulfate octahydrate can modulate their activity, thereby influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, europium(III) sulfate octahydrate is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its luminescent properties and biological activity . The compound’s distribution is crucial for its effectiveness as a luminescent label in various imaging and detection techniques.

Subcellular Localization

The subcellular localization of europium(III) sulfate octahydrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that europium(III) sulfate octahydrate is present in the right cellular context to exert its luminescent properties . Studies have shown that the compound can localize to specific organelles, such as the nucleus or mitochondria, where it can be used to study various cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Europium(III) sulfate octahydrate can be synthesized by reacting europium(III) oxide (Eu₂O₃) with dilute sulfuric acid (H₂SO₄). The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Eu}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ] The resulting europium(III) sulfate is then crystallized and hydrated to form the octahydrate .

Industrial Production Methods: Industrial production of europium(III) sulfate octahydrate typically involves the same reaction but on a larger scale. The process requires precise control of temperature and concentration to ensure high purity and yield .

Types of Reactions:

Oxidation and Reduction: Europium(III) sulfate can undergo reduction to form europium(II) sulfate.

Substitution Reactions: Europium(III) sulfate can react with other anions to form different europium salts.

Common Reagents and Conditions:

Oxidation: Involves oxidizing agents like oxygen or halogens.

Reduction: Utilizes reducing agents such as zinc amalgam or electrolysis.

Substitution: Requires the presence of other anions and appropriate solvents.

Major Products:

Europium(II) sulfate: Formed by reduction.

Europium(III) chloride: Formed by substitution with chloride ions.

Vergleich Mit ähnlichen Verbindungen

- Europium(III) chloride (EuCl₃)

- Europium(III) nitrate (Eu(NO₃)₃)

- Europium(III) acetate (Eu(CH₃COO)₃)

Comparison: Europium(III) sulfate octahydrate is unique due to its high solubility in water and its specific use in phosphor production. While other europium compounds like europium(III) chloride and europium(III) nitrate are also used in luminescent applications, europium(III) sulfate octahydrate is preferred for its stability and ease of handling in aqueous solutions .

Biologische Aktivität

Europium(III) sulfate octahydrate (Eu₂(SO₄)₃·8H₂O), a rare earth compound, has garnered attention in various fields, particularly in biomedicine and materials science. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and safety considerations.

- Molecular Formula : Eu₂(SO₄)₃·8H₂O

- Molecular Weight : 736.23 g/mol

- CAS Number : 10031-55-7

- Appearance : White crystalline powder

- Melting Point : 375 °C (decomposes)

Photoluminescence and Imaging

Europium(III) ions are known for their unique photoluminescent properties, which make them valuable in biomedical imaging applications. The compound exhibits strong red fluorescence due to the transition of Eu³⁺ ions. This property is exploited in the development of imaging agents for cellular and molecular imaging.

- Case Study : Research has demonstrated the use of europium-doped nanoparticles (GdS:Eu³⁺) as dual-mode imaging agents. These nanoparticles showed significant potential for in vitro cell imaging and in vivo magnetic resonance imaging (MRI), highlighting their effectiveness as contrast agents due to their high relaxivity values .

Toxicity and Safety Profile

While europium compounds have beneficial applications, their safety profile is of utmost importance. Studies indicate that europium(III) sulfate octahydrate can cause skin irritation and has specific target organ toxicity upon single exposure . Chronic exposure may lead to blood disorders, emphasizing the need for careful handling in laboratory settings.

| Toxicity Parameter | Description |

|---|---|

| Skin Irritation | Category 2 |

| Specific Target Organ Toxicity | Category 3 |

| Chronic Exposure Effects | Blood disorders |

Complexation Behavior

The biological activity of europium(III) sulfate octahydrate is also influenced by its ability to form complexes with various ligands. Research has shown that europium can complex with sulfate ions in aqueous solutions, which may impact its bioavailability and interaction with biological systems.

Complex Formation Studies

- Study Findings : Time-resolved laser fluorescence spectroscopy (TRLFS) studies have revealed the formation of several complexes such as Eu(SO₄)⁺ and Eu(SO₄)₂⁻ under specific conditions. These findings are critical for understanding how europium interacts with biological molecules .

Applications in Biomedicine

- Contrast Agents for MRI : The unique properties of europium complexes allow them to be used as effective contrast agents in MRI, enhancing image quality and diagnostic capabilities.

- Fluorescent Probes : Due to their photoluminescent characteristics, europium compounds are utilized in the development of fluorescent probes for detecting biological markers.

- Drug Delivery Systems : The potential for europium-based nanoparticles to deliver drugs directly to targeted tissues is an area of ongoing research, particularly in cancer therapy .

Eigenschaften

IUPAC Name |

europium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Eu.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDXJFDXKJLVTJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu2H16O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648467 | |

| Record name | Europium(3+) sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-55-7 | |

| Record name | Europium(3+) sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.